Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

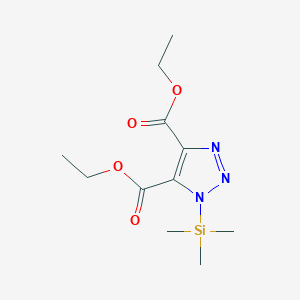

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that features a triazole ring substituted with a trimethylsilyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) bromide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole compound with high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the cycloaddition reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Copper(I) Bromide: Used as a catalyst in the cycloaddition reaction.

Trimethylsilyl Chloride: Employed in substitution reactions to introduce the trimethylsilyl group.

Acids and Bases: Utilized in hydrolysis reactions to cleave the ester groups.

Major Products Formed

Substituted Triazoles: Formed through substitution reactions.

Carboxylic Acids: Produced by hydrolysis of the ester groups.

Oxidized or Reduced Triazoles: Resulting from oxidation or reduction reactions.

Scientific Research Applications

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the triazole ring and the trimethylsilyl group. The triazole ring can interact with different molecular targets, while the trimethylsilyl group can act as a protecting group or a functional handle for further modifications. The compound’s reactivity is influenced by the electronic and steric effects of these substituents.

Comparison with Similar Compounds

Similar Compounds

Diethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

Trimethylsilyl 1H-1,2,3-triazole: Contains the trimethylsilyl group but lacks the ester groups, leading to distinct chemical properties.

Uniqueness

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of the trimethylsilyl group and the ester groups on the triazole ring. This combination imparts specific reactivity and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (C11H15N3O4Si) is a derivative of the 1,2,3-triazole class. Its structure includes a trimethylsilyl group which enhances its solubility and reactivity. The compound can be synthesized through various methods including click chemistry, which allows for efficient formation of the triazole ring.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial and fungal strains. Studies indicate that triazole derivatives generally exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) against Gram-positive Bacteria | MIC (µg/mL) against Gram-negative Bacteria | MIC (µg/mL) against Fungi |

|---|---|---|---|

| This compound | 32–256 | 16–256 | 32–512 |

| Fluconazole | 8 | 16 | 16 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antimicrobial activity compared to established standards like Fluconazole. The compound's efficacy can be attributed to the presence of the triazole moiety which is known for its ability to disrupt cellular processes in microorganisms.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of this compound. In vitro studies using peripheral blood mononuclear cells (PBMC) showed that derivatives of triazoles can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Cytokine Inhibition Data

| Compound | TNF-α Inhibition (%) at 50 µg/mL | IL-6 Inhibition (%) at 50 µg/mL |

|---|---|---|

| This compound | 44–60 | Significant |

| Ibuprofen | 50 | Moderate |

These findings suggest that this compound may have therapeutic potential in treating inflammatory conditions by modulating cytokine release.

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. The compound demonstrated significant cytotoxicity against leukemia cell lines in particular.

Table 3: Antiproliferative Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 15 |

| HL-60 | 10 |

| MOLT-4 | 12 |

The IC50 values indicate that this compound exhibits potent antiproliferative activity. Morphological assessments revealed that treated cells displayed characteristics of apoptosis including chromatin condensation and membrane blebbing.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of triazole derivatives including this compound. For instance:

- Study A : Investigated the synthesis via a one-pot reaction yielding high purity and yield. The biological screening revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Study B : Focused on anti-inflammatory assays which showed a marked reduction in TNF-α levels in stimulated PBMC cultures treated with the compound.

Properties

CAS No. |

671215-41-1 |

|---|---|

Molecular Formula |

C11H19N3O4Si |

Molecular Weight |

285.37 g/mol |

IUPAC Name |

diethyl 1-trimethylsilyltriazole-4,5-dicarboxylate |

InChI |

InChI=1S/C11H19N3O4Si/c1-6-17-10(15)8-9(11(16)18-7-2)14(13-12-8)19(3,4)5/h6-7H2,1-5H3 |

InChI Key |

GSZFNVJZUKGZGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)[Si](C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.